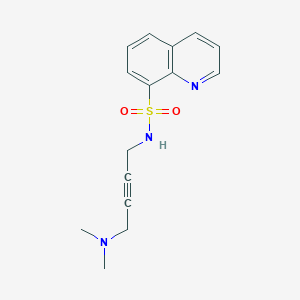

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom, and a sulfonamide group, which is a functional group containing a sulfonyl group connected to an amine group.

Wirkmechanismus

Target of Action

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway . This disruption can lead to a halt in bacterial growth, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .

Result of Action

The primary result of the action of sulfonamides, including this compound, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, they prevent the bacteria from producing the nucleotides required for DNA replication .

Vorbereitungsmethoden

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the quinoline ring and the dimethylamino but-2-yn-1-yl group.

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Dimethylamino But-2-yn-1-yl Group: This step involves the alkylation of the quinoline ring with a dimethylamino but-2-yn-1-yl halide under basic conditions.

Sulfonamide Formation:

Analyse Chemischer Reaktionen

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Vergleich Mit ähnlichen Verbindungen

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide can be compared with other sulfonamide compounds:

Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with a dimethylamino but-2-yn-1-yl group and a sulfonamide group, providing it with distinct chemical and biological properties .

Biologische Aktivität

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1421584-61-3

This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with various targets, including monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases and mood disorders.

Enzyme Inhibition Studies

Research indicates that this compound acts as a multi-target inhibitor, affecting both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC₅₀ values) for these interactions are summarized in Table 1.

| Enzyme | Inhibitor | IC₅₀ (μM) |

|---|---|---|

| MAO-A | This compound | 5.6 |

| MAO-B | This compound | 7.3 |

| AChE | N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide | 3.9 |

| BChE | N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide | 4.5 |

These values indicate the compound's potency as an inhibitor, suggesting its potential therapeutic applications in treating conditions related to neurotransmitter dysregulation.

Biological Activity in Case Studies

Several studies have highlighted the efficacy of N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide in various biological contexts:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease .

- Anticancer Properties : In vitro studies showed that this quinoline derivative inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : Preliminary tests indicated that N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent .

Research Findings

Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. Molecular docking studies have revealed that the binding interactions with target enzymes are predominantly hydrophobic and involve critical hydrogen bonding with amino acid residues at the active sites .

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYAWZSGUVGVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.